![molecular formula C8H11NO2 B3167819 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 92511-32-5](/img/structure/B3167819.png)

3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Overview

Description

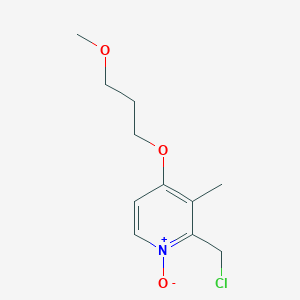

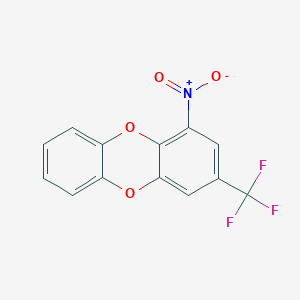

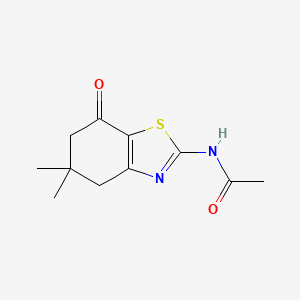

“3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a compound with the molecular formula C8H11NO2 . It is also known as “rel-(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride” and has a molecular weight of 189.64 . The compound is typically stored at room temperature under an inert atmosphere .

Molecular Structure Analysis

The InChI code for the compound is "1S/C8H11NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h1-2,4-7H,3,9H2,(H,10,11);1H/t4-,5+,6+,7-;/m0./s1" . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a beige to light grey powder . The compound is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Research into chlorogenic acid (CGA), a phenolic compound, indicates its broad therapeutic roles, including antioxidant, anti-inflammatory, hepatoprotective, and cardioprotective effects, among others. CGA's ability to modulate lipid metabolism and glucose levels suggests its potential in treating metabolic disorders such as diabetes and obesity (Naveed et al., 2018).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids are highlighted for their inhibitory effects on microbes used in the production of biorenewable chemicals. Understanding these effects is crucial for developing engineered microbial strains with enhanced industrial performance (Jarboe et al., 2013).

Phosphonopeptides and Their Applications

The study of phosphonopeptides, which are peptide mimetics with phosphonic acid groups, reveals their significance in inhibiting key enzymes and displaying physiological activities with potential medical and agricultural applications (Kafarski, 2020).

Peptide-Based Studies

Research on the paramagnetic amino acid TOAC and its uses in peptide studies illustrates the utility of TOAC in analyzing peptide backbone dynamics and secondary structure, with applications ranging from studying peptide interactions with membranes to peptide-protein and peptide-nucleic acid interactions (Schreier et al., 2012).

Carboxylic Acid Bioisosteres in Drug Design

The development of novel carboxylic acid bioisosteres to improve pharmacological profiles is a testament to the ongoing innovation in overcoming challenges in drug design, highlighting the importance of carboxylic acid functionalities in medicinal chemistry (Horgan & O’Sullivan, 2021).

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

As a compound used in proteomics research , it may influence protein synthesis or degradation pathways, but this is speculative and requires further investigation.

Result of Action

Given its use in proteomics research , it may have effects on protein structures or functions, but this is conjectural and needs further study.

properties

IUPAC Name |

3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYFJGGJCJDCPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B3167767.png)

![[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B3167769.png)

![3-[4-(4H-1,2,4-triazol-4-yl)phenyl]propanoic acid](/img/structure/B3167775.png)

![4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carbonitrile](/img/structure/B3167796.png)

![Ethanol, 2-[2-(2-aminoethoxy)ethoxy]-, hydrochloride](/img/structure/B3167813.png)